1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene
1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene
Brand Name:
Vulcanchem
CAS No.:
536697-79-7
VCID:
VC0109532
InChI:
InChI=1S/C19H26O2/c1-12(2)15-8-7-13(3)9-16(15)19-17(20-5)10-14(4)11-18(19)21-6/h9-11,15-16H,1,7-8H2,2-6H3
SMILES:
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC
Molecular Formula:
C19H26O2
Molecular Weight:
286.4 g/mol
1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene
CAS No.: 536697-79-7
Reference Standards
VCID: VC0109532
Molecular Formula: C19H26O2
Molecular Weight: 286.4 g/mol
CAS No. | 536697-79-7 |
---|---|
Product Name | 1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene |
Molecular Formula | C19H26O2 |
Molecular Weight | 286.4 g/mol |
IUPAC Name | 1,3-dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene |
Standard InChI | InChI=1S/C19H26O2/c1-12(2)15-8-7-13(3)9-16(15)19-17(20-5)10-14(4)11-18(19)21-6/h9-11,15-16H,1,7-8H2,2-6H3 |
Standard InChIKey | ICHJMVMWPKLUKT-JKSUJKDBSA-N |
SMILES | CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC |
Canonical SMILES | CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC |
Appearance | Assay:≥95%A solution in methyl acetate |
Synonyms | 1,3-Dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]benzene_x000B_ |
PubChem Compound | 21055524 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume